molecular formula C7H10Cl2O2 B14436800 (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one CAS No. 79749-61-4

(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one

Cat. No.: B14436800
CAS No.: 79749-61-4
M. Wt: 197.06 g/mol
InChI Key: CHYAUGYEJQOKDH-WDSKDSINSA-N
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Description

(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one is a chemical compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanones, which are cyclic ethers with a ketone functional group. The presence of chlorine atoms and methyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one typically involves the chlorination of a precursor compound under controlled conditions. One common method includes the reaction of 4,4-dimethyloxan-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a temperature range of 0-5°C to ensure selective chlorination at the 5 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of chlorine gas and the catalyst, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Hydroxide ions in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

Major Products Formed

    Hydroxylated Derivatives: Formed from nucleophilic substitution.

    Alcohols: Resulting from reduction reactions.

    Carboxylic Acids: Produced through oxidation reactions.

Scientific Research Applications

(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one: Unique due to its specific stereochemistry and functional groups.

    (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-carboxylic acid: Contains a carboxyl group, leading to different reactivity and applications.

Properties

CAS No.

79749-61-4

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

(5R,6R)-5,6-dichloro-4,4-dimethyloxan-2-one

InChI

InChI=1S/C7H10Cl2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3/t5-,6-/m0/s1

InChI Key

CHYAUGYEJQOKDH-WDSKDSINSA-N

Isomeric SMILES

CC1(CC(=O)O[C@@H]([C@@H]1Cl)Cl)C

Canonical SMILES

CC1(CC(=O)OC(C1Cl)Cl)C

Origin of Product

United States

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